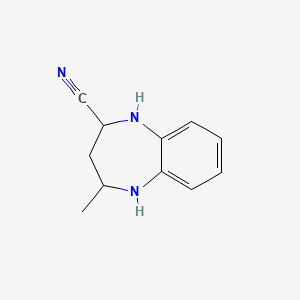
Butethal sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butethal sodium, also known as butobarbital sodium, is a sedative and hypnotic drug primarily used for the treatment of severe intractable insomnia. It belongs to the barbiturate class of drugs and acts on receptors in the brain, specifically the gamma-aminobutyric acid (GABA) receptors, causing the release of the chemical GABA. This chemical inhibits certain areas of the brain, resulting in sleepiness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butethal sodium is synthesized through a series of chemical reactions involving the condensation of urea with diethyl malonate, followed by alkylation and cyclization. The reaction conditions typically involve the use of strong bases such as sodium ethoxide and high temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The synthesized compound is then purified through recrystallization and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Butethal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted barbiturates
Aplicaciones Científicas De Investigación
Butethal sodium has several scientific research applications, including:
Chemistry: Used as a model compound in the study of barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on the effects of barbiturates on the central nervous system.
Medicine: Investigated for its potential use in treating various neurological disorders.
Industry: Utilized in the development of new sedative and hypnotic drugs.
Mecanismo De Acción
Butethal sodium exerts its effects by binding to a distinct site associated with a chloride ion channel at the GABA A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This results in a marked decrease in neuronal activity, leading to sedation and hypnosis .
Comparación Con Compuestos Similares
Similar Compounds
- Phenobarbital
- Secobarbital
- Pentobarbital
- Amobarbital
Comparison
Butethal sodium is unique among barbiturates due to its intermediate duration of action, which makes it suitable for treating severe insomnia without causing prolonged sedation. Compared to phenobarbital, which has a longer duration of action, this compound is less likely to cause residual drowsiness. Secobarbital and pentobarbital have shorter durations of action but higher potential for abuse and dependence .
Propiedades
Número CAS |
35763-44-1 |
|---|---|
Fórmula molecular |
C10H15N2NaO3 |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C10H16N2O3.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |
Clave InChI |
QTNNCMYRNIXYPH-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] |
Números CAS relacionados |
77-28-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



